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Compound of Interest

Compound Name: 1-Bromo-2,4,5-trichlorobenzene

Cat. No.: B050287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 1-Bromo-
2,4,5-trichlorobenzene (CAS No. 29682-44-8), a key intermediate in the synthesis of various

organic compounds. Due to the limited availability of experimentally derived spectra for this

specific isomer, this document presents predicted data based on established spectroscopic

principles and comparative analysis with structurally similar compounds. It also outlines

comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 1-Bromo-2,4,5-
trichlorobenzene. These predictions are derived from computational models and analysis of

spectral data from related halogenated benzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.8 - 8.0 s - H-3

~ 7.6 - 7.8 s - H-6

Note: The predicted ¹H NMR spectrum is expected to show two singlets in the aromatic region.

The exact chemical shifts are influenced by the solvent and the specific electronic environment

created by the halogen substituents.

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 135 - 138 C-Cl

~ 133 - 136 C-Cl

~ 131 - 134 C-H

~ 130 - 133 C-Cl

~ 128 - 131 C-H

~ 118 - 122 C-Br

Note: The predicted ¹³C NMR spectrum will display six distinct signals for the aromatic carbons,

with the carbon attached to bromine appearing at the most upfield position among the

halogenated carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-2,4,5-trichlorobenzene is expected to exhibit characteristic

absorption bands for a polysubstituted aromatic compound.
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Weak to Medium Aromatic C-H stretch

1550 - 1450 Medium to Strong Aromatic C=C ring stretch

1100 - 1000 Strong C-Cl stretch

1000 - 900 Strong C-Br stretch

900 - 675 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Bromo-2,4,5-trichlorobenzene will be

characterized by a complex molecular ion cluster due to the natural isotopic abundance of

bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

m/z Relative Abundance Assignment

258, 260, 262, 264 Variable [M]⁺ (Molecular ion cluster)

179, 181, 183 Variable [M-Br]⁺

223, 225, 227 Variable [M-Cl]⁺

144, 146 Variable [C₆H₂Cl]⁺

109 Variable [C₆H₂]⁺

Note: The most intense peak in the molecular ion cluster will depend on the specific

combination of isotopes. The fragmentation pattern will involve the loss of halogen atoms and

subsequent fragmentation of the aromatic ring.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for halogenated

aromatic compounds like 1-Bromo-2,4,5-trichlorobenzene.

NMR Spectroscopy
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Sample Preparation:

Accurately weigh 10-20 mg of the solid 1-Bromo-2,4,5-trichlorobenzene.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-

d₆, or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube and ensure the solution is free of any solid particles.

¹H and ¹³C NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal

standard.

Temperature: 298 K.

¹H NMR Parameters:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16-64.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.
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Acquisition Time: ~1.5 s.

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

The sample can be introduced via a direct insertion probe for solid samples or via a gas

chromatograph (GC) for volatile samples dissolved in a suitable solvent (e.g.,

dichloromethane or hexane).

Mass Spectrum Acquisition (Electron Ionization - EI):

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Speed: 1 scan/second.

Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 1-Bromo-
2,4,5-trichlorobenzene.
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Caption: Workflow for the comprehensive spectral analysis of 1-Bromo-2,4,5-
trichlorobenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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